![molecular formula C6H8BrN2O5P B14348006 Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide CAS No. 90429-06-4](/img/structure/B14348006.png)
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide is an organophosphorus compound characterized by the presence of oxazolidinone rings and a phosphinic bromide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide typically involves the reaction of oxazolidinone derivatives with phosphinic bromide under controlled conditions. One common method includes the reaction of 2-oxo-1,3-oxazolidin-3-yl derivatives with phosphinic bromide in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reaction monitoring and purification systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic bromide group to phosphine derivatives.
Substitution: The bromide group can be substituted with other nucleophiles, leading to the formation of various phosphinic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
科学的研究の応用
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphinic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive phosphinic bromide group.
作用機序
The mechanism by which Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide exerts its effects involves the interaction of its phosphinic bromide group with various molecular targets. This interaction can lead to the activation or inhibition of specific biochemical pathways, depending on the context of its application. The oxazolidinone rings also contribute to the compound’s reactivity and stability, making it a versatile reagent in chemical synthesis.
類似化合物との比較
Similar Compounds
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic chloride: Similar in structure but contains a chloride group instead of bromide.
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic acid: Contains a phosphinic acid group instead of bromide.
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic fluoride: Contains a fluoride group instead of bromide.
Uniqueness
Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide is unique due to its bromide group, which imparts distinct reactivity compared to its chloride, acid, and fluoride counterparts. This uniqueness makes it particularly valuable in specific synthetic applications where the bromide group’s reactivity is advantageous.
特性
CAS番号 |
90429-06-4 |
|---|---|
分子式 |
C6H8BrN2O5P |
分子量 |
299.02 g/mol |
IUPAC名 |
3-[bromo-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H8BrN2O5P/c7-15(12,8-1-3-13-5(8)10)9-2-4-14-6(9)11/h1-4H2 |
InChIキー |
GDTLGNAJDACRQG-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)N1P(=O)(N2CCOC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


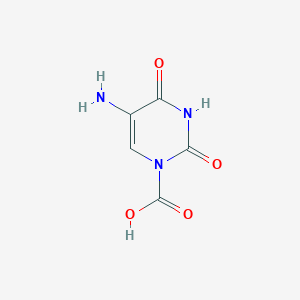
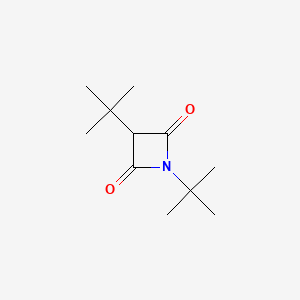

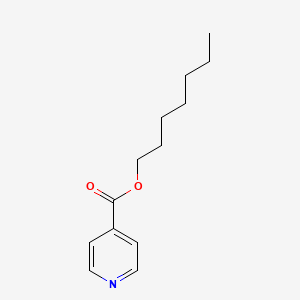

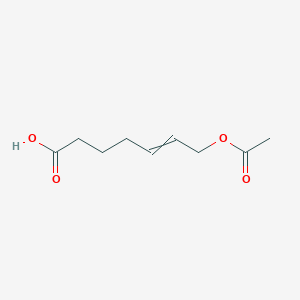

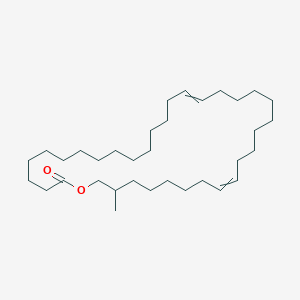
![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
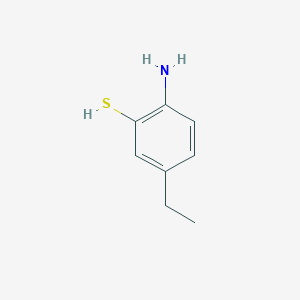
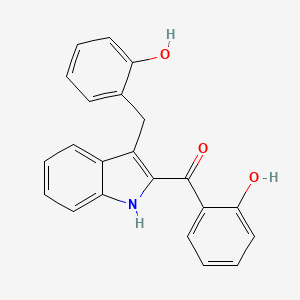
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)
